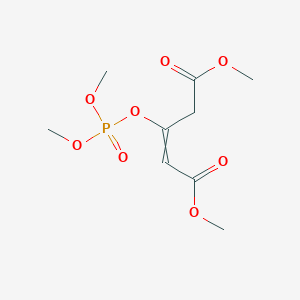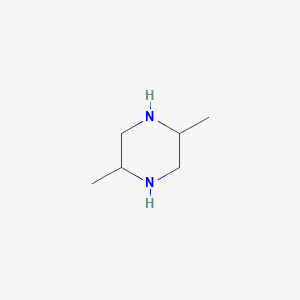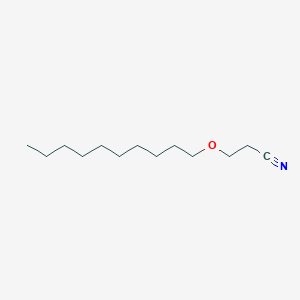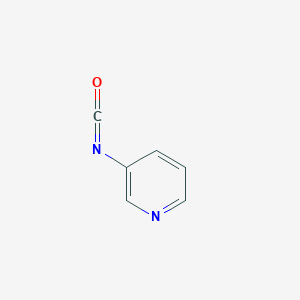
Dichlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorogermane is a chemical compound with the molecular formula H2Cl2Ge . It is also known by other names such as Dichlorgerman and Germane, dichloro- . The average mass of Dichlorogermane is 145.562 Da .
Synthesis Analysis
Dichlorogermane can be synthesized through various methods. One such method involves the reaction of GeCl2·dioxane with 1,4-diazabutadiene compounds . This leads to the formation of dichlorogermane derivatives .
Molecular Structure Analysis
The molecular structure of Dichlorogermane consists of a germanium atom bonded to two hydrogen atoms and two chlorine atoms . The molecular weight of Dichlorogermane is 145.56 .
Chemical Reactions Analysis
Dichlorogermane is involved in various chemical reactions. For instance, it can react with 1,4-diazabutadiene compounds to form dichlorogermane derivatives . It can also undergo a 1,4-addition with α,β-unsaturated imine to form a dichlorogermane derivative bearing a GeC3N five-membered ring skeleton .
Physical And Chemical Properties Analysis
Dichlorogermane has a molecular formula of H2Cl2Ge . It has an average mass of 145.562 Da and a monoisotopic mass of 145.874527 Da .
Wissenschaftliche Forschungsanwendungen
Formation of Bis(chelate) Germylium Ions : Dichlorogermane was used in synthesizing bis(chelate) dichlorogermane with lactamomethyl chelate ligands. This process involved studying the molecular and crystal structures and proposed transformation schemes into cationic complexes, providing insights into the formation of germylium ions (Korlyukov et al., 2016).
Synthesis of Cyclic Germylenes : A study demonstrated the synthesis of a cyclic (alkyl)(amino)germylene from a dichlorogermylene dioxane complex, showing potential in organogermanium chemistry (Wang et al., 2016).
Metathesis Reaction and Dehydrogenation of Dihydrogermane : This research explored the metathesis reaction of GeCl(2).dioxane, leading to the formation of dichlorogermane derivatives. The study also investigated the dehydrogenation of dihydrogermane by a frustrated Lewis pair (Jana et al., 2010).
Organogermanium Compounds Formation : A study described the formation of various organogermanium compounds through reactions of dichlorogermylene with different siloxanes, suggesting applications in organogermanium compound synthesis (Shcherbinin et al., 2002).
Synthesis of Germyl Iodide and Di-iodogermane : Research showed the high-yield synthesis of germyl iodide and di-iodogermane at room temperature, providing a new method for preparing these compounds (Cradock & Ebsworth, 1967).
Synthesis of Stable Cyclic Dialkylgermylene : The synthesis of a stable cyclic dialkylgermylene by reductive dechlorination of dichlorogermane was explored, indicating potential in stable organogermanium compound development (Kira et al., 1999).
Electrochemical Synthesis of Organopolygermanes : A study involved the electroreduction of diorganodichlorogermanes to prepare polygermanes, revealing applications in the synthesis of crystalline polymers (Aeiyach et al., 1993).
Novel Synthesis of Poly(germyl ether) : This research focused on synthesizing new polymers with germyl ether skeletons, highlighting the versatility of dichlorogermane in polymer chemistry (Nishikubo et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dichlorogermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2GeH2/c1-3-2/h3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTURSYJKMYFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[GeH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2GeH2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorogermane | |
CAS RN |
15230-48-5 |
Source


|
| Record name | Dichlorogermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)



![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)





